N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-(4-Fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. The compound incorporates a 4-fluorophenyl group attached to the sulfonamide nitrogen and a methyl substitution at position 3 of the triazolo-pyridine ring. While direct data on this compound’s activity is unavailable, its structural analogs have demonstrated promising antimalarial activity, suggesting its relevance in drug discovery pipelines.
Properties
Molecular Formula |
C13H11FN4O2S |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C13H11FN4O2S/c1-9-15-16-13-7-6-12(8-18(9)13)21(19,20)17-11-4-2-10(14)3-5-11/h2-8,17H,1H3 |
InChI Key |
AHWHZHDWGBFSHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the following steps:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.
Sulfonamide Formation: The final step involves the sulfonylation of the triazolopyridine intermediate with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Scientific Research Applications
Antimalarial Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridine sulfonamides exhibit potent antimalarial activity. A virtual library was created to screen compounds against P. falciparum, leading to the identification of promising candidates.
| Compound | IC50 (μM) | Target |
|---|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl) | 2.24 | Falcipain-2 |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl) | 4.98 | Falcipain-2 |
These results indicate that modifications to the triazolo-pyridine scaffold can lead to increased potency against malaria.
In Vitro Studies
A study conducted by Karpina et al. synthesized and evaluated a series of triazolo[4,3-a]pyridine sulfonamides for their antimalarial properties. The compounds were tested in vitro against P. falciparum, showing significant inhibitory effects with IC50 values ranging from 2.24 to 4.98 μM.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that substituents on the pyridine ring significantly influence biological activity. Compounds with electron-donating groups showed enhanced interactions with FP-2 compared to those with electron-withdrawing groups.
Additional Biological Activities
Beyond antimalarial effects, N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has been reported to possess other biological activities:
- Antibacterial and Antifungal : Some derivatives have shown effectiveness against various bacterial strains and fungi.
- Anti-inflammatory Effects : Compounds within this class have demonstrated potential in reducing inflammation markers in preclinical models.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It interferes with pathways related to cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
The following analysis compares N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the sulfonamide nitrogen (R1) and additional alkyl/aryl groups (R2). These modifications influence molecular weight, polarity, and solubility:
Key Observations:
- Halogen Effects : Replacing chlorine (Cl) with fluorine (F) at R1 reduces molecular weight and may enhance metabolic stability due to fluorine’s electronegativity and smaller atomic radius .
- Methoxy Groups : The 4-methoxyphenyl substitution in active compounds (IC50 = 2.24 µM) introduces electron-donating effects, which may enhance target binding .
NMR and LC/MS Data :
Biological Activity
N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest due to its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, antimalarial, and anti-inflammatory properties, supported by relevant data and case studies.
- Molecular Formula : C13H11FN4O2S
- Molecular Weight : 298.32 g/mol
- CAS Registry Number : 1291487-08-5
- Melting Point : 166.8–168.6 °C
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of triazolo[4,3-a]pyridine sulfonamides. In vitro tests showed that these compounds exhibited significant activity against a range of pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives demonstrated MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compounds effectively inhibited biofilm formation in pathogenic bacteria, which is crucial for their virulence and resistance .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7b | 0.22 | Excellent |
| 10 | 0.25 | Good |
Antimalarial Activity
The antimalarial potential of this compound has been investigated through virtual screening and molecular docking studies targeting falcipain-2, an enzyme critical for the malaria parasite Plasmodium falciparum.
Research Insights:
- In Vitro IC50 Values : Compounds derived from this scaffold showed promising antimalarial activity with IC50 values of approximately 2.24 μM and 4.98 μM for selected derivatives .
- Mechanism of Action : The inhibition of falcipain-2 disrupts the parasite's ability to degrade human hemoglobin, leading to its death during the trophozoite stage .
| Compound Name | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound A | 2.24 | Falcipain-2 |
| Compound B | 4.98 | Falcipain-2 |
Anti-inflammatory Properties
The anti-inflammatory effects of triazolo[4,3-a]pyridine derivatives have also been documented. These compounds have shown potential in modulating inflammatory pathways.
Experimental Results:
- Cytokine Inhibition : Studies indicated that certain derivatives could significantly reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in RAW264.7 cells .
- Mechanistic Studies : Western blotting revealed that these compounds inhibit the expression of iNOS and COX-2 enzymes involved in inflammatory responses .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of a series of triazolo[4,3-a]pyridine sulfonamides against clinical isolates.
- Results indicated that compounds with a fluorophenyl group exhibited enhanced activity compared to their non-fluorinated counterparts.
-
Case Study on Antimalarial Activity :
- A virtual screening approach was utilized to identify promising candidates from a library of triazolo[4,3-a]pyridines.
- Selected compounds were synthesized and tested for their ability to inhibit P. falciparum, demonstrating significant promise for further development as antimalarial agents.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via cyclocondensation of N-(4-fluorophenyl)-2-hydrazinylpyridine-5-sulfonamide with methyl ortho-acetate under reflux conditions. Key parameters include:
- Reagent ratios : A 1:1.25 molar ratio of hydrazinylpyridine sulfonamide to methyl ortho-acetate improves yield (80%) .
- Solvent and temperature : Reflux in acetic acid (3 hours, 110°C) ensures efficient ring closure .
- Characterization : Confirm purity via ¹H-NMR (δ 2.69 ppm for 3-CH₃, δ 10.50 ppm for SO₂NH) and elemental analysis (C: 51.14%, N: 18.35%) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C-NMR : Assign aromatic protons (δ 7.00–7.18 ppm for fluorophenyl) and triazole C-5 (δ 8.68 ppm) .
- Elemental analysis : Compare calculated vs. observed percentages (e.g., S: 10.50% observed vs. 10.47% theoretical) .
- FTIR : Confirm sulfonamide S=O stretches at ~1130–1370 cm⁻¹ .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for triazolo-sulfonamide derivatives?
- Methodological Answer :
- Comparative SAR : Compare substituent effects using analogs (e.g., 3-chlorophenyl vs. 4-fluorophenyl derivatives). Fluorine enhances metabolic stability but may reduce solubility .
- Computational modeling : Perform docking studies to assess fluorophenyl interactions with targets (e.g., malaria PfATP4 protease) .
- Data normalization : Account for assay variability by cross-referencing IC₅₀ values from multiple in vitro models .
Q. How can synthetic yields be improved while maintaining purity?
- Methodological Answer :
- Solvent-free conditions : Achieve 93% yield for related triazolo-pyrimidines by avoiding solvents, reducing side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Purification : Use gradient column chromatography (hexane:EtOAc 7:3 → 1:1) to isolate the sulfonamide .
Q. What experimental designs validate the compound’s antimalarial mechanism of action?
- Methodological Answer :
- In vitro assays : Measure growth inhibition of Plasmodium falciparum 3D7 strains with EC₅₀ ≤ 1 µM .
- Target validation : Use CRISPR-Cas9 knockdown of PfATP4 to confirm target engagement via ATPase activity assays .
- Resistance profiling : Compare efficacy against drug-resistant strains (e.g., Dd2) to identify cross-resistance risks .
Q. How do physicochemical properties (e.g., solubility, stability) impact preclinical development?
- Methodological Answer :
- Solubility : Test in PBS (pH 7.4) and simulate gastrointestinal conditions (HCl, pH 1.2). Sulfonamides often require co-solvents (e.g., DMSO ≤ 0.1%) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH, 30 days) with HPLC monitoring. Degradation products may include hydrolyzed triazole rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
